6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
CAS No.: 23596-25-0
Cat. No.: VC2315358
Molecular Formula: C7H7ClN2
Molecular Weight: 154.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23596-25-0 |
|---|---|
| Molecular Formula | C7H7ClN2 |
| Molecular Weight | 154.6 g/mol |
| IUPAC Name | 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine |
| Standard InChI | InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2 |
| Standard InChI Key | WSJKRCBUBLIDBF-UHFFFAOYSA-N |
| SMILES | C1CNC2=CC(=NC=C21)Cl |
| Canonical SMILES | C1CNC2=CC(=NC=C21)Cl |
Introduction
Chemical Structure and Properties
Structural Information
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine consists of a partially saturated bicyclic ring system where a dihydropyrrole moiety is fused to a pyridine nucleus at positions 3 and 2. The compound features a chlorine substituent at position 6 of the pyridine ring, which significantly influences its physicochemical properties and biological activity. The nitrogen atom in the pyrrole ring bears a hydrogen atom (1H), while the 2,3-positions of the pyrrole ring are saturated (dihydro) .
The structural representation can be described through various chemical notations:
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SMILES: C1CNC2=CC(=NC=C21)Cl
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InChI: InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
Physical Properties
The physical properties of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are crucial for understanding its behavior in various chemical and biological systems. Table 1 summarizes the key physical properties of this compound.
Table 1: Physical Properties of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 154.597 g/mol | Calculated |
| Melting Point | 115-116 °C | Experimental |
| Boiling Point | 287.2 °C at 760 mmHg | Predicted |
| Density | 1.291 g/cm³ | Predicted |
| Flash Point | 127.5 °C | Predicted |
| pKa | 4.31 ± 0.20 | Predicted |
| LogP | 1.841 | Predicted |
| Exact Mass | 154.030 | Calculated |
| PSA (Polar Surface Area) | 24.92 | Calculated |
| Index of Refraction | 1.585 | Predicted |
| Vapor Pressure | 0.00253 mmHg at 25°C | Predicted |
The compound exhibits moderate lipophilicity with a LogP value of 1.841, suggesting balanced distribution between aqueous and lipid phases, an important characteristic for drug-like molecules .
Spectroscopic Properties
In addition to its physical characteristics, spectroscopic data provides valuable information for structural confirmation and purity assessment. Particularly noteworthy is the predicted collision cross-section (CCS) data for various adducts of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, which is useful for mass spectrometry-based identification and characterization.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 155.03705 | 127.4 |
| [M+Na]+ | 177.01899 | 141.1 |
| [M+NH4]+ | 172.06359 | 137.2 |
| [M+K]+ | 192.99293 | 135.5 |
| [M-H]- | 153.02249 | 128.8 |
| [M+Na-2H]- | 175.00444 | 133.8 |
| [M]+ | 154.02922 | 129.9 |
| [M]- | 154.03032 | 129.9 |
These collision cross-section values are particularly valuable for ion mobility mass spectrometry applications and can aid in the unambiguous identification of the compound in complex mixtures .
Synthetic Approaches
General Synthetic Routes
The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives typically involves palladium-mediated coupling reactions. One prominent approach utilizes the Sonogashira coupling of appropriately substituted 4-amino-2-bromo-5-iodopyridine with alkynes to generate key pyrrolopyridine intermediates. This domino approach has been exemplified by Schmidt and colleagues .
A general synthetic pathway involves:
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Palladium-mediated Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine with an alkyne
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Formation of the pyrrolopyridine scaffold
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Subsequent modifications to introduce or modify substituents
In cases where direct transformations yield low products, protecting-group strategies are often employed, typically installing a Boc (tert-butyloxycarbonyl) group at the N-1 position prior to further modifications .
Alternative Synthetic Approaches
Alternative approaches to pyrrolopyridines can involve base-mediated cyclization reactions. For instance, treatment of suitable precursors with potassium tert-butoxide can promote cyclization to form the pyrrolopyridine scaffold. This approach often obviates the need for sulfonamide-mediated activation of anilinic cyclization precursors .
For oxazole-containing derivatives, specialized synthetic routes may be required. In some cases, these involve:
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Construction of the oxazole intermediate from acetal precursors
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Liberation of aldehydes and reaction with p-toluenesulfonylmethyl isocyanide (TOSMIC)
Biological Activity and Applications
Medicinal Chemistry Applications
6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrrolopyridine scaffold has been identified as a privileged structure in drug discovery due to its ability to form key hydrogen-bond interactions with target proteins .
Research has demonstrated that derivatives of this compound can be potent inhibitors of various kinases, including MPS1 (Monopolar spindle 1), a critical mitotic checkpoint kinase. For example, 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors have shown:
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Potent binding to MPS1 (IC50 values in the nanomolar range)
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Antiproliferative activity against cancer cell lines
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Structure-activity relationships where the pyrrolopyridine scaffold interacts with the hinge region of the ATP-binding site through hydrogen-bond interactions
Structure-Activity Relationships
Critical structure-activity relationships (SAR) identified for pyrrolopyridine derivatives include:
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The 6-amino-pyrrolopyridine motif interacts with the hinge region of ATP-binding sites in kinases
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The anilinic NH can form hydrogen bonds with hinge residues of the target protein
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C-2 substitution patterns significantly influence metabolic stability and potency
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N-1 substitution can enhance target selectivity and modify the pharmacokinetic profile
Studies have revealed that N-methylation of adjacent heterocycles (e.g., pyrazoles at the C-2 position) can improve metabolic stability while maintaining potency. Electron-withdrawing substituents at specific positions can also enhance metabolic stability, although steric considerations must be carefully balanced .
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